molecular formula C4H6F2 B14745313 1,1-Difluoro-2-methylprop-1-ene CAS No. 381-66-8

1,1-Difluoro-2-methylprop-1-ene

Katalognummer: B14745313
CAS-Nummer: 381-66-8
Molekulargewicht: 92.09 g/mol
InChI-Schlüssel: HCPDKGKTCAHBCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-2-methylprop-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first carbon of the propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with methylmagnesium bromide . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Difluoro-2-methylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert it into fluorinated alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Fluorinated alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing into its potential as a precursor for drug development.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,1-difluoro-2-methylprop-1-ene exerts its effects depends on the specific reaction or application. In general, the presence of fluorine atoms significantly alters the electronic properties of the molecule, making it more reactive in certain chemical environments. The molecular targets and pathways involved vary widely depending on the specific use case, such as in catalysis or as a reactant in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

  • 1,1,2-Trifluoro-2-methylprop-1-ene
  • 1,1-Difluoro-2-methyl-1-propene
  • 1,1,2,2-Tetrafluoro-2-methylprop-1-ene

Comparison: 1,1-Difluoro-2-methylprop-1-ene is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to its analogs. For instance, 1,1,2-trifluoro-2-methylprop-1-ene has an additional fluorine atom, which can lead to different reactivity and applications. Similarly, 1,1,2,2-tetrafluoro-2-methylprop-1-ene, with two additional fluorine atoms, exhibits even more distinct chemical behavior.

Eigenschaften

CAS-Nummer

381-66-8

Molekularformel

C4H6F2

Molekulargewicht

92.09 g/mol

IUPAC-Name

1,1-difluoro-2-methylprop-1-ene

InChI

InChI=1S/C4H6F2/c1-3(2)4(5)6/h1-2H3

InChI-Schlüssel

HCPDKGKTCAHBCY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.